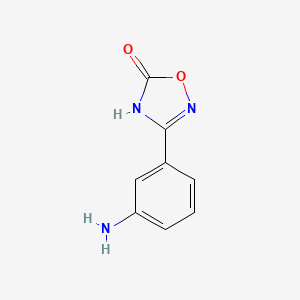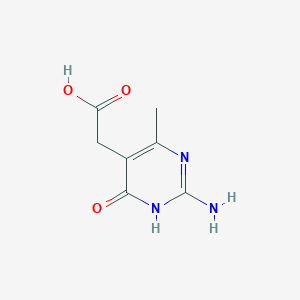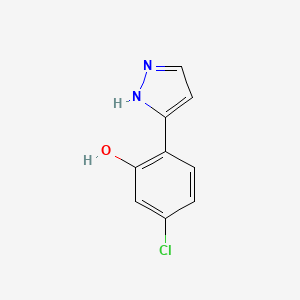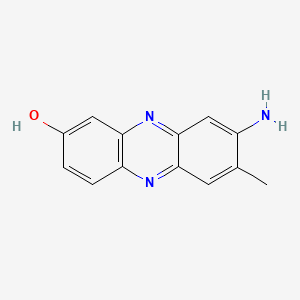![molecular formula C11H9ClN4 B1384255 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine CAS No. 130024-05-4](/img/structure/B1384255.png)
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the CAS Number: 130024-05-4 . Its IUPAC name is 6-chloro-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine .
Synthesis Analysis
Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process was optimized for the production of compound VI .Molecular Structure Analysis
The molecular weight of this compound is 232.67 . The Inchi Code is 1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) .Chemical Reactions Analysis
The compound has been evaluated for its activities to inhibit TRKA . It has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to the control drug sorafenib .Physical And Chemical Properties Analysis
The compound is a red solid with a melting point of 187–189 °C . It has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods : The compound has been synthesized using methods like the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones, yielding pyrazolo[1,5-a]pyrimidine derivatives characterized by IR, NMR, and DFT studies (Zahedifar, Razavi, & Sheibani, 2016).
- Structural Analysis : Detailed structural analysis has been conducted on derivatives like 5-anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, providing insights into molecular dihedral angles and intramolecular hydrogen bonds (Wang et al., 2012).
Catalysis
- Catalytic Synthesis : The compound and its derivatives have been synthesized using catalytic methods involving heteropolyacids, highlighting their role in facilitating high-yield reactions (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Biological Applications
- Herbicidal Activity : Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potential as herbicides, exhibiting inhibition activities against specific plants at certain dosages (Luo, Zhao, Zheng, & Wang, 2017).
- Anticancer and Anti-5-Lipoxygenase Agents : Some pyrazolo[3,4-d]pyrimidine derivatives have been studied for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential therapeutic applications (Rahmouni et al., 2016).
Chemical Properties
- Functional Group Chemistry : The chemistry of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including nucleophilic substitutions, has been explored, contributing to the understanding of their pharmacological potential (Ogurtsov & Rakitin, 2021).
Pharmaceutical Research
- Synthesis for Drug Discovery : Research has been conducted on the synthesis of pyrazole- and pyrimidine-based derivatives for potential application in AIDS chemotherapy (Ajani et al., 2019).
- Antiviral/Antitumor Activities : Pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides, derivatives of the compound, have been synthesized and evaluated for their antiparasitic, antiviral, and antitumor activities (Ugarkar et al., 1984).
Mécanisme D'action
Target of Action
The primary target of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis within cells, particularly in tumor cells . Therefore, the compound’s action on the CDK2 pathway can have significant downstream effects on cell proliferation and survival .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48-90 nM .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-1-phenyl-4,7-dihydropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKXPYASJUEJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=N1)Cl)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)



![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)
![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)


![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
